molecular formula C22H17FN2O5 B15019037 N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide

Cat. No.: B15019037
M. Wt: 408.4 g/mol
InChI Key: BMGFQGGLHLSFBB-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide is a complex organic compound that features a benzodioxole ring, a fluorophenyl group, and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride.

    Formation of the Pyridinone Moiety: The pyridinone moiety is synthesized through the condensation of 2-pyridone with an appropriate aldehyde.

    Coupling Reactions: The final compound is obtained by coupling the benzodioxole, fluorophenyl, and pyridinone intermediates under specific reaction conditions, such as the use of a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide
  • N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C22H17FN2O5

Molecular Weight

408.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide

InChI

InChI=1S/C22H17FN2O5/c23-16-7-5-15(6-8-16)21(27)20(25-10-2-1-3-19(25)26)22(28)24-12-14-4-9-17-18(11-14)30-13-29-17/h1-11,20H,12-13H2,(H,24,28)

InChI Key

BMGFQGGLHLSFBB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(C(=O)C3=CC=C(C=C3)F)N4C=CC=CC4=O

Origin of Product

United States

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